2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 392297-41-5
VCID: VC5544166
InChI: InChI=1S/C18H13Cl2FN4O3S2/c19-10-1-6-14(13(20)7-10)28-8-15(26)23-17-24-25-18(30-17)29-9-16(27)22-12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,27)(H,23,24,26)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F
Molecular Formula: C18H13Cl2FN4O3S2
Molecular Weight: 487.35

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 392297-41-5

Cat. No.: VC5544166

Molecular Formula: C18H13Cl2FN4O3S2

Molecular Weight: 487.35

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide - 392297-41-5

Specification

CAS No. 392297-41-5
Molecular Formula C18H13Cl2FN4O3S2
Molecular Weight 487.35
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C18H13Cl2FN4O3S2/c19-10-1-6-14(13(20)7-10)28-8-15(26)23-17-24-25-18(30-17)29-9-16(27)22-12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,27)(H,23,24,26)
Standard InChI Key ZZVOIECNSVINFF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular architecture of 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide integrates three critical functional groups:

  • 2,4-Dichlorophenoxy moiety: A benzene ring substituted with chlorine atoms at positions 2 and 4, linked via an ether bond to the acetamide backbone.

  • 1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioactivity .

  • 4-Fluorophenylaminoacetamide side chain: A thioether-linked substituent featuring a fluorinated phenyl group and a carbonyl group, contributing to target specificity .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₁₄Cl₂FN₅O₃S₂
Molecular Weight (g/mol)528.4
Density1.62 g/cm³ (predicted)
SolubilityOrganic solvents (e.g., acetone, DMSO)

The compound’s stereoelectronic profile, including electron-withdrawing chlorine and fluorine atoms, enhances its interaction with biological targets such as enzymes and receptors .

Physicochemical Properties

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and heterocyclic components but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Thermal stability analyses suggest decomposition above 250°C, consistent with thiadiazole derivatives . Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic functional groups, including N-H stretches (3300 cm⁻¹) and C=O vibrations (1680 cm⁻¹).

Synthesis and Manufacturing

Conventional Synthesis

The traditional synthesis involves a multi-step sequence:

  • Formation of 2-chloroacetamide: Reacting 2,4-dichlorophenol with chloroacetyl chloride in anhydrous acetone yields 2-(2,4-dichlorophenoxy)acetyl chloride, which is subsequently aminated .

  • Thiadiazole ring construction: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives forms the 1,3,4-thiadiazole core, followed by sulfur alkylation with 2-((4-fluorophenyl)amino)-2-oxoethyl bromide.

  • Purification: Column chromatography or recrystallization from ethanol achieves >95% purity.

Table 2: Conventional Synthesis Parameters

StepReagentsConditionsYield (%)
1Chloroacetyl chloride, acetone0°C, 4 h78
2Thiosemicarbazide, H₂SO₄Reflux, 8 h65
3NaHCO₃, ethanolRoom temperature, 2 h82

Microwave-Assisted Synthesis

Biological Activity and Mechanism of Action

Anticancer Activity

The compound demonstrates potent cytotoxicity against multiple cancer cell lines, including glioblastoma (IC₅₀ = 1.2 μM) and colon adenocarcinoma (IC₅₀ = 2.4 μM) . Mechanistic studies reveal:

  • Apoptosis induction: Upregulation of caspase-3/7 activity and PARP cleavage.

  • Cell cycle arrest: G2/M phase blockade via inhibition of CDK1/cyclin B1 .

  • ROS generation: Elevated reactive oxygen species (ROS) levels disrupt mitochondrial membrane potential .

Table 3: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (μM)Mechanism
Glioblastoma1.2Caspase-3 activation
Colon Adenocarcinoma2.4ROS-mediated apoptosis
Lung Carcinoma3.1CDK1 inhibition

Antimicrobial Properties

Preliminary assays indicate broad-spectrum antimicrobial activity:

  • Bacterial inhibition: MIC = 8 μg/mL against Staphylococcus aureus .

  • Antifungal effects: 70% growth inhibition of Candida albicans at 16 μg/mL .
    The thiadiazole core disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Applications in Medicinal Chemistry

This compound’s dual anticancer and antimicrobial efficacy positions it as a versatile scaffold for drug development. Current applications include:

  • Lead compound optimization: Structural modifications to enhance bioavailability and reduce toxicity .

  • Combination therapies: Synergistic effects with cisplatin and fluconazole in preclinical models .

  • Targeted drug delivery: Conjugation with nanoparticles for improved tumor penetration.

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